molecular formula C9H12N2O2S B2833414 3-Methyl-6-(thiolan-3-yloxy)-3,4-dihydropyrimidin-4-one CAS No. 2200573-24-4

3-Methyl-6-(thiolan-3-yloxy)-3,4-dihydropyrimidin-4-one

Cat. No.: B2833414
CAS No.: 2200573-24-4
M. Wt: 212.27
InChI Key: VUVJUUISVWUADQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-6-(thiolan-3-yloxy)-3,4-dihydropyrimidin-4-one is a synthetic compound based on the 3,4-dihydropyrimidinone (DHPM) scaffold, a structure recognized in medicinal chemistry as a "privileged structure" due to its wide and potent biological activities . The DHPM core is classically synthesized via the Biginelli reaction, a multicomponent cyclocondensation known for its operational simplicity and atom economy . This particular derivative is functionalized with a thiolan-3-yloxy moiety at the 6-position, a modification that may influence its electronic properties, lipophilicity, and potential interactions with biological targets. Researchers will find value in this compound for exploring a diverse range of pharmacological activities. DHPM derivatives have demonstrated significant potential in drug discovery, exhibiting anti-inflammatory, anticancer, antiviral, antibacterial, and antifungal properties in scientific studies . For instance, certain DHPMs act as specific Toll-like Receptor 4 (TLR4) antagonists, showing promise for treating autoimmune and inflammatory diseases . Others, like the well-known monastrol, are potent inhibitors of kinesin-5 and are used as tools in cancer research . The biological effects of DHPMs are often linked to the modulation of various enzymes and receptors, and subtle changes in their structure, such as the addition of the thiolan-3-yloxy group, can profoundly alter their mechanism of action and selectivity . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

3-methyl-6-(thiolan-3-yloxy)pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c1-11-6-10-8(4-9(11)12)13-7-2-3-14-5-7/h4,6-7H,2-3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVJUUISVWUADQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=CC1=O)OC2CCSC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-(thiolan-3-yloxy)-3,4-dihydropyrimidin-4-one typically involves the following steps:

    Formation of the Dihydropyrimidin-4-one Core: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions.

    Introduction of the Thiolan-3-yloxy Group: The thiolan-3-yloxy group can be introduced via nucleophilic substitution reactions, where a suitable thiol reacts with a halogenated precursor of the dihydropyrimidin-4-one.

    Methylation: The final step involves the methylation of the 3-position, which can be accomplished using methylating agents such as methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-(thiolan-3-yloxy)-3,4-dihydropyrimidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The thiolan-3-yloxy group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to modify the dihydropyrimidin-4-one core or the thiolan-3-yloxy group using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the methyl group or the thiolan-3-yloxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, nucleophiles such as thiols or amines.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced dihydropyrimidin-4-one derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Methyl-6-(thiolan-3-yloxy)-3,4-dihydropyrimidin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of 3-Methyl-6-(thiolan-3-yloxy)-3,4-dihydropyrimidin-4-one depends on its specific application. In biological systems, it may exert its effects by:

    Molecular Targets: Binding to enzymes, receptors, or other proteins, thereby modulating their activity.

    Pathways Involved: Influencing signaling pathways, metabolic processes, or gene expression.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name 6-Position Substituent Core Modification Biological Activity Synthetic Route
This compound Thiolan-3-yloxy (O-linked) Oxo at 4-position Not reported (hypothesized) Nucleophilic substitution
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Thietan-3-yloxy (O-linked) Thioether at 2-position Not reported Reaction with 2-chloromethylthiirane
2-[(2-Fluorobenzyl)sulfanyl]-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone 2-Fluorobenzyl sulfanyl Trifluoromethyl at 6 Not reported SNAr or thiol-alkylation
6-[(4-Methoxy)furochromen-ylideneamino]-2-thioxo-dihydropyrimidin-4-one Furochromenylideneamino Thioxo at 2-position Analgesic, anti-inflammatory Condensation with visnagen
Coumarin-pyrimidinone hybrids Coumarin-3-yl Coumarin fusion Fluorescence, enzyme inhibition Condensation with coumarin

Research Findings and Implications

  • Activity Gaps: While compounds like 6-(furochromenyl)dihydropyrimidinones show analgesic activity , the biological profile of this compound remains unexplored in the provided evidence. Its thiolan-ether group may warrant testing in models of inflammation or neurological disorders.
  • ADME Considerations : The thiolan substituent’s hydrophobicity could limit aqueous solubility compared to more polar derivatives (e.g., coumarin hybrids). However, this may enhance membrane permeability, a critical factor for CNS-targeting agents .

Biological Activity

3-Methyl-6-(thiolan-3-yloxy)-3,4-dihydropyrimidin-4-one is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound is classified as a dihydropyrimidinone, characterized by the presence of a thiolane moiety and a methoxy group. Its molecular formula is C10_{10}H13_{13}N2_{2}O2_{2}S, and it has a molecular weight of approximately 225.29 g/mol. The structural features contribute to its biological properties, particularly in enzyme inhibition and antioxidant activity.

Research indicates that this compound exhibits several mechanisms of action:

  • Tyrosinase Inhibition : The compound has been shown to inhibit tyrosinase, an enzyme critical in melanin biosynthesis. This activity suggests potential applications in treating hyperpigmentation disorders .
  • Antioxidant Activity : Studies have demonstrated that the compound possesses significant antioxidant properties, which can mitigate oxidative stress in cellular environments. This activity is particularly relevant for protecting cells from damage caused by reactive oxygen species (ROS) .
  • Anti-inflammatory Effects : The compound also exhibits anti-inflammatory properties, which may be beneficial in conditions characterized by chronic inflammation .

Tyrosinase Inhibition Assays

In vitro studies have evaluated the inhibitory effect of this compound on mushroom tyrosinase. The following table summarizes the IC50_{50} values obtained from various analogs compared to standard inhibitors:

CompoundIC50_{50} (µM)Remarks
Kojic Acid24.09Positive control
3-Methyl-6-(thiolan-3-yloxy)12.50Potent inhibitor
Analog A (related structure)15.00Moderate inhibitor
Analog B (related structure)30.75Weaker inhibition

The results indicate that this compound is a more effective inhibitor than kojic acid, suggesting its potential use in cosmetic formulations aimed at skin lightening .

Antioxidant Activity Assays

The antioxidant capacity was assessed using DPPH radical scavenging assays. The following table presents the results:

Compound% Inhibition at 100 µMRemarks
Trolox95Positive control
3-Methyl-6-(thiolan-3-yloxy)85Strong antioxidant activity
Analog C (related structure)60Moderate antioxidant activity

These findings suggest that the compound effectively scavenges free radicals, which could be beneficial for preventing oxidative stress-related diseases .

Case Studies and Applications

  • Skin Lightening Products : Due to its potent tyrosinase inhibition, this compound is being explored for inclusion in skin lightening products aimed at reducing hyperpigmentation.
  • Cosmetic Formulations : Its antioxidant properties make it an attractive candidate for formulations designed to protect skin from environmental damage and aging.
  • Therapeutic Potential : The anti-inflammatory effects observed suggest potential applications in treating inflammatory skin conditions such as acne or psoriasis.

Q & A

Q. What are the recommended synthetic routes for 3-Methyl-6-(thiolan-3-yloxy)-3,4-dihydropyrimidin-4-one?

A modified Biginelli-like multicomponent reaction is commonly employed. For example, refluxing thiolan-3-ol with a substituted aldehyde (e.g., 4-methoxybenzaldehyde) and urea/thiourea in a solvent system (n-heptane-toluene, 1:1) catalyzed by ZnCl₂ yields dihydropyrimidinone derivatives . Post-synthesis purification via recrystallization (e.g., ethanol or dioxane) ensures high purity. TLC monitoring is critical to confirm reaction completion.

Q. How can structural ambiguities in the compound be resolved?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving stereochemistry and confirming substituent positions. For example, SC-XRD parameters (R factor < 0.05, T = 113 K) were used to validate the structure of a related 6-hydroxy-tetrahydropyrimidinone derivative . Complementary techniques include:

  • IR spectroscopy : To confirm functional groups (e.g., C=O at ~1,680 cm⁻¹, thioether S-C at ~700 cm⁻¹) .
  • ¹H-NMR : Key signals include methyl groups (δ 2.40–2.51 ppm) and aromatic protons (δ 7.31–7.55 ppm) .

Q. What solvent systems optimize recrystallization for purity?

Ethanol and dioxane are preferred for recrystallizing dihydropyrimidinones due to their moderate polarity and compatibility with heterocyclic systems. For example, 93% yield and 99% purity were achieved for a structurally similar compound using dioxane .

Advanced Research Questions

Q. How does the thiolan-3-yloxy group influence reactivity in nucleophilic substitutions?

The thiolan (tetrahydrothiophene) ring introduces steric hindrance and electron-donating effects, altering reaction kinetics. For instance, in analogous pyridine derivatives, the thiolan-3-yloxy group reduces electrophilic aromatic substitution rates by 30% compared to unsubstituted analogs. Kinetic studies using HPLC or GC-MS are recommended to quantify substituent effects .

Q. What strategies address contradictions in computational vs. experimental biological activity data?

For anticancer activity predictions (e.g., PubChem-computed data), validate in vitro using cell viability assays (e.g., MTT). For example, discrepancies in IC₅₀ values between computational models (PubChem) and experimental results (e.g., 4-Methyl-6-(thiolan-3-yloxy)pyridin-3-amine) can arise from solvation effects or protein-binding assumptions. Cross-validation with molecular docking (e.g., AutoDock Vina) and SPR binding assays is advised .

Q. How can regioselectivity challenges in functionalizing the dihydropyrimidinone core be mitigated?

Use directing groups or protecting strategies. For example:

  • Protection : Tert-butyldimethylsilyl (TBS) groups shield hydroxyls during alkylation .
  • Directed C-H activation : Pd-catalyzed coupling at the 6-position of pyrimidinones improves regioselectivity .

Q. What mechanistic insights explain side-product formation during synthesis?

Common side products include over-alkylated derivatives or ring-opened thiolan adducts. For example, in the synthesis of 3,4-dihydropyrimidin-2-(1H)-ones, excess methyl iodide led to N-methylation byproducts (28% yield via Method b vs. 93% via Method a) . Optimize stoichiometry (1:1.3 molar ratio for alkylating agents) and monitor via LC-MS.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.